molecular formula C19H27NO2 B8180426 (3S,4S)-3-non-8-enyl-4-(2-pyridin-3-ylethyl)oxetan-2-one

(3S,4S)-3-non-8-enyl-4-(2-pyridin-3-ylethyl)oxetan-2-one

Cat. No.: B8180426
M. Wt: 301.4 g/mol
InChI Key: WBHVHPLFRGISDD-ROUUACIJSA-N
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Description

(3S,4S)-A2-32-01 is a chiral compound with significant importance in various scientific fields. The compound’s stereochemistry, denoted by the (3S,4S) configuration, indicates the specific spatial arrangement of its atoms, which is crucial for its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (3S,4S)-A2-32-01 typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method includes the use of chiral catalysts in organocatalytic addition reactions. For example, the addition of dithiomalonates to nitrostyrenes under “on water” conditions has been demonstrated to produce (3S,4S)-A2-32-01 with high enantiomeric purity .

Industrial Production Methods

Industrial production of (3S,4S)-A2-32-01 often involves large-scale asymmetric synthesis using chiral catalysts. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for its various applications.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-A2-32-01 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert (3S,4S)-A2-32-01 into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Typical reagents include halogens and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(3S,4S)-A2-32-01 has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: (3S,4S)-A2-32-01 is investigated for its therapeutic potential in treating various diseases.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (3S,4S)-A2-32-01 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,4S)-A2-32-01 is unique due to its specific stereochemistry and the resulting biological activity. Compared to similar compounds, it may exhibit different binding affinities, reactivity, and therapeutic potential, making it a valuable compound for various applications.

Properties

IUPAC Name

(3S,4S)-3-non-8-enyl-4-(2-pyridin-3-ylethyl)oxetan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO2/c1-2-3-4-5-6-7-8-11-17-18(22-19(17)21)13-12-16-10-9-14-20-15-16/h2,9-10,14-15,17-18H,1,3-8,11-13H2/t17-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHVHPLFRGISDD-ROUUACIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCC1C(OC1=O)CCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCCCCCCC[C@H]1[C@@H](OC1=O)CCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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